molecular formula C21H19N3O4S B2721259 N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-52-8

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2721259
CAS RN: 941943-52-8
M. Wt: 409.46
InChI Key: FOFBFGCFWFHLND-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound that contains a thiazole ring and a benzo[d][1,3]dioxole ring . Thiazoles are a class of compounds that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial Applications

Novel analogs incorporating the thiazolyl and benzo[d][1,3]dioxole scaffolds have been explored for their promising antibacterial activity. These compounds have shown significant efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The synthesis of these analogs involves reacting specific precursors with substituted benzaldehydes, indicating a versatile approach to generating potent antibacterial agents. The compounds exhibit their activity at non-cytotoxic concentrations, suggesting a high therapeutic potential with minimal side effects on mammalian cells (Palkar et al., 2017).

Anticancer Applications

The exploration of thiazolyl and benzodioxole derivatives extends into anticancer research, where compounds synthesized from these scaffolds have been evaluated against various cancer cell lines. A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, for example, demonstrated significant antiallergy activity, hinting at their potential utility in treating cancer-related symptoms or conditions through modulation of immune responses (Hargrave et al., 1983). Additionally, derivatives like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate have been synthesized for their potential anticancer applications, showcasing the broad spectrum of activity that compounds based on these scaffolds might offer (Li-jua, 2015).

properties

IUPAC Name

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-9-8-14-4-2-1-3-5-14)11-16-12-29-21(23-16)24-20(26)15-6-7-17-18(10-15)28-13-27-17/h1-7,10,12H,8-9,11,13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBFGCFWFHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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